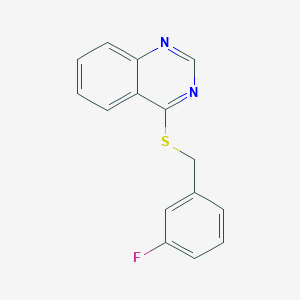

4-((3-Fluorobenzyl)thio)quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-((3-Fluorobenzyl)thio)quinazoline” is a chemical compound. It is not intended for human or veterinary use and is for research use only. Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities . They are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .

Synthesis Analysis

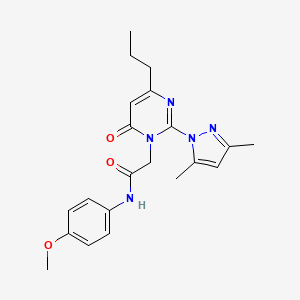

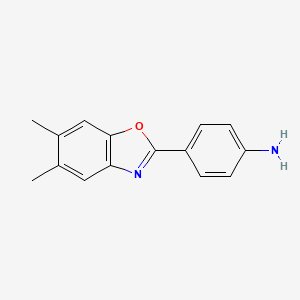

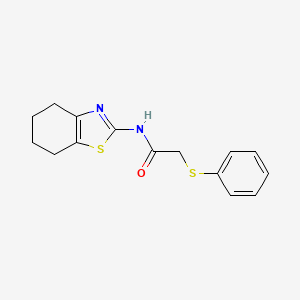

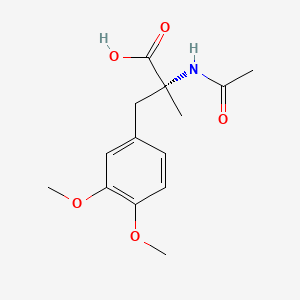

Quinazolinone and dihydroquinazolinone derivatives were synthesized via straightforward pathways and elucidated by FTIR, 1 H-NMR, CHNS elemental analysis, as well as the melting point . A series of novel 2,4,6-trisubstituted quinazoline derivatives were designed and synthesized .Molecular Structure Analysis

Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The 3,4-dihydroquinazolinone moiety is another favored scaffold due to its considerable therapeutic potential in medicinal chemistry .Chemical Reactions Analysis

Quinazolinones are stable compounds and have relatively easy methods for preparation . Various modifications to the substitutions around the quinazolinone system changed their biological activity significantly due to changes in their physicochemical properties .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Quinazoline derivatives, including “4-((3-Fluorobenzyl)thio)quinazoline”, have been found to exhibit anti-cancer properties . They can inhibit the growth of cancer cells and have been used in the development of new anti-cancer drugs .

Anti-Inflammatory Activity

Quinazoline derivatives have also been found to have anti-inflammatory properties . They can reduce inflammation in the body, which makes them potentially useful in the treatment of diseases characterized by inflammation .

Anti-Bacterial Activity

These compounds have shown anti-bacterial properties . They can inhibit the growth of bacteria, making them potentially useful in the treatment of bacterial infections .

Analgesic Activity

Quinazoline derivatives have been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the management of pain .

Anti-Viral Activity

These compounds have demonstrated anti-viral properties . They can inhibit the replication of viruses, making them potentially useful in the treatment of viral infections .

Anti-Diabetic Activity

These compounds have shown anti-diabetic properties . They can regulate blood sugar levels, making them potentially useful in the treatment of diabetes .

Antioxidant Activity

Quinazoline derivatives have been found to have antioxidant properties . They can neutralize harmful free radicals in the body, making them potentially useful in the prevention of diseases caused by oxidative stress .

Zukünftige Richtungen

Quinazolinones have aroused great interest of medical researchers and chemists due to their diverse biological activities . They can lead to rational drug designing of cytotoxic agents . Therefore, the future direction could be the continued exploration and optimization of quinazolinone-based antineoplastic agents .

Eigenschaften

IUPAC Name |

4-[(3-fluorophenyl)methylsulfanyl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2S/c16-12-5-3-4-11(8-12)9-19-15-13-6-1-2-7-14(13)17-10-18-15/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPMRNYQMMXAIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Fluorobenzyl)thio)quinazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-3-[cyclohexyl(methyl)sulfamoyl]-4-fluorobenzamide](/img/structure/B3000618.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3000624.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B3000625.png)

![N-(Cyanomethyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3000627.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate](/img/structure/B3000633.png)

![Diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate](/img/structure/B3000637.png)